![molecular formula C15H22N2OS B5378652 1-methyl-4-[2-(propylthio)benzoyl]piperazine](/img/structure/B5378652.png)
1-methyl-4-[2-(propylthio)benzoyl]piperazine
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Overview
Description
1-methyl-4-[2-(propylthio)benzoyl]piperazine, also known as P4, is a synthetic compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
1-methyl-4-[2-(propylthio)benzoyl]piperazine has been extensively studied for its potential therapeutic applications. It has been found to have anticancer, antimicrobial, and antiviral properties. 1-methyl-4-[2-(propylthio)benzoyl]piperazine has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been found to be effective against bacterial and viral infections.
Mechanism of Action
The mechanism of action of 1-methyl-4-[2-(propylthio)benzoyl]piperazine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as topoisomerase and proteasome, which are involved in cell growth and division. 1-methyl-4-[2-(propylthio)benzoyl]piperazine also induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
1-methyl-4-[2-(propylthio)benzoyl]piperazine has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 1-methyl-4-[2-(propylthio)benzoyl]piperazine also inhibits the growth of bacterial and viral infections. Additionally, 1-methyl-4-[2-(propylthio)benzoyl]piperazine has been found to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
1-methyl-4-[2-(propylthio)benzoyl]piperazine has several advantages for lab experiments. It is easy to synthesize and purify, and its anticancer, antimicrobial, and antiviral properties make it a promising compound for drug development. However, 1-methyl-4-[2-(propylthio)benzoyl]piperazine has some limitations, such as its low yield and limited solubility in water.
Future Directions
For 1-methyl-4-[2-(propylthio)benzoyl]piperazine research include investigating its potential as a therapeutic agent and optimizing its synthesis method.
Synthesis Methods
The synthesis of 1-methyl-4-[2-(propylthio)benzoyl]piperazine involves the reaction of 1-methyl-4-piperazinecarboxylic acid with propylthiol and benzoyl chloride. The reaction is carried out in the presence of a suitable base and solvent. The resulting compound is purified using column chromatography. The yield of 1-methyl-4-[2-(propylthio)benzoyl]piperazine is around 50%.
properties
IUPAC Name |
(4-methylpiperazin-1-yl)-(2-propylsulfanylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2OS/c1-3-12-19-14-7-5-4-6-13(14)15(18)17-10-8-16(2)9-11-17/h4-7H,3,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCVEOAXTSLQBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=CC=C1C(=O)N2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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